![molecular formula C15H18N2O5 B4897763 methyl 3-[(3-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate](/img/structure/B4897763.png)
methyl 3-[(3-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(3-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate is a chemical compound that is widely used in scientific research. It is a member of the nitrobenzoate family and has a molecular formula of C15H18N2O5. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mécanisme D'action
The mechanism of action of methyl 3-[(3-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate involves the formation of a covalent bond between the carbonyl group of the compound and the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to inhibition of its activity.
Biochemical and Physiological Effects:
Methyl 3-[(3-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on acetylcholinesterase, it has also been shown to inhibit the activity of butyrylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter butyrylcholine. This inhibition can also lead to improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl 3-[(3-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate in lab experiments is its high potency. This compound is able to inhibit the activity of enzymes and receptors at very low concentrations, making it a valuable tool for studying their function. However, one limitation of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
Orientations Futures
There are a number of future directions for research on methyl 3-[(3-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate. One area of interest is the development of new inhibitors that are more selective and potent than the current compound. Another area of interest is the study of the compound's potential therapeutic applications, particularly in the treatment of cognitive disorders such as Alzheimer's disease. Finally, there is also interest in the development of new methods for synthesizing the compound that are more efficient and environmentally friendly.
Méthodes De Synthèse
The synthesis method of methyl 3-[(3-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate involves the reaction of 3-methyl-1-piperidinylcarbonyl chloride with methyl 5-nitrobenzoate in the presence of a base such as triethylamine. The reaction is carried out at room temperature and the product is obtained in high yield after purification by column chromatography.
Applications De Recherche Scientifique
Methyl 3-[(3-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate has been extensively used in scientific research as a tool to study the mechanism of action of various enzymes and receptors. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can result in improved cognitive function.
Propriétés
IUPAC Name |
methyl 3-(3-methylpiperidine-1-carbonyl)-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-10-4-3-5-16(9-10)14(18)11-6-12(15(19)22-2)8-13(7-11)17(20)21/h6-8,10H,3-5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUFNHCPKIGWCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(3-methylpiperidin-1-yl)carbonyl]-5-nitrobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

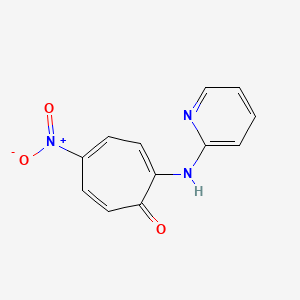
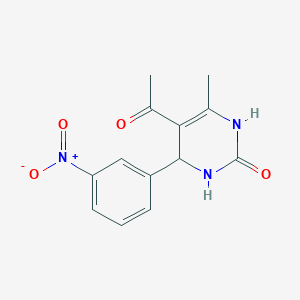
![4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4897704.png)

![5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxo-2-pentanone](/img/structure/B4897723.png)
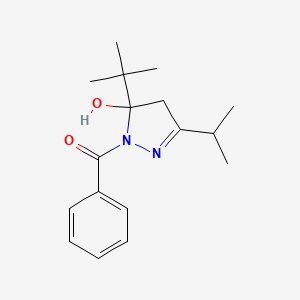
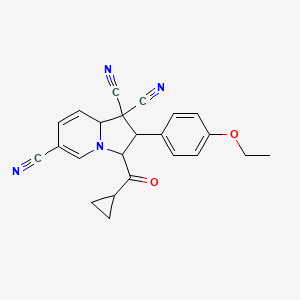
![5-{5-chloro-2-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4897744.png)
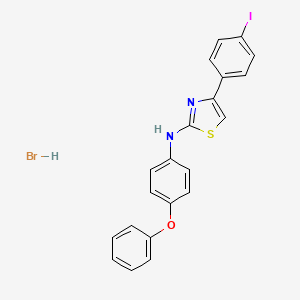
![1-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B4897752.png)
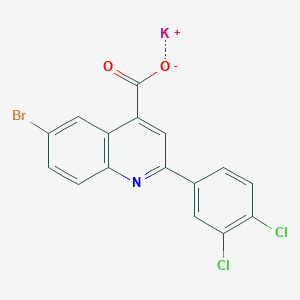
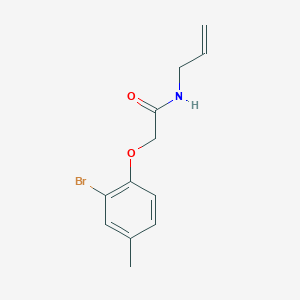
![N-[1-[(3,4-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4897783.png)
